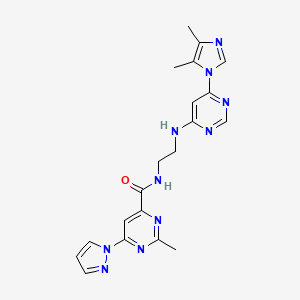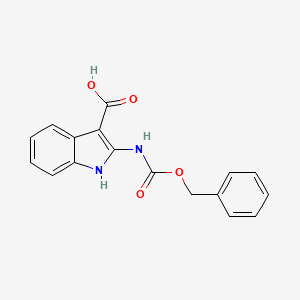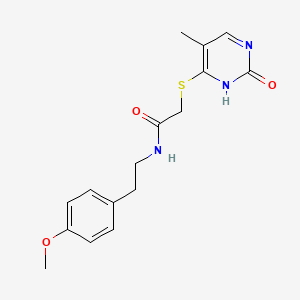
3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H13FN4O3 and its molecular weight is 316.292. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitubercular Activity
A novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives have shown promising antimicrobial and antitubercular activity. Specifically, certain compounds exhibited significant antibacterial activity against common pathogens such as E. coli, P. aeruginosa, S. aureus, and S. pyogenes, comparable to standard ampicillin. Additionally, some derivatives demonstrated active antitubercular properties against M. tuberculosis H37Rv, supported by molecular docking to understand the mode of inhibition of MurD ligase enzyme (Shingare et al., 2018).
Anticancer Potential
The synthesis of oxadiazole analogues and their evaluation against NCI-60 human cell lines revealed that some compounds showed higher selectivity towards non-small cell lung cancer, with significant growth inhibition in single dose assays. This suggests potential for further research into their application as anticancer agents (Ahsan & Shastri, 2015).
Herbicidal Activity
A study on novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring indicated that these compounds possess moderate to high herbicidal activity against various weeds at certain application rates. This finding opens avenues for the development of new herbicides with improved efficacy and safety profiles (Tajik & Dadras, 2011).
Antimicrobial and Antioxidant Activities
The synthesis and pharmacological screening of new 1,3,4-oxadiazole derivatives incorporating a 3-fluoro-4-methoxyphenyl moiety have shown that several compounds exhibit potent antimicrobial and antioxidant activities. This highlights their potential as leads for developing new antimicrobial and antioxidant drugs (Dinesha et al., 2014).
Nonlinear Optical Characterization
The optical nonlinearity of new 1,3,4-oxadiazole derivatives was assessed using the open-aperture z-scan technique, revealing potential applications in optoelectronics for compounds exhibiting optical limiting behavior at specific wavelengths (Chandrakantha et al., 2011).
Anti-inflammatory and Analgesic Agents
Research into fluorinated 1,3,4-oxadiazole derivatives possessing a 3-fluoro-4-methoxyphenyl moiety indicated significant anti-inflammatory and analgesic properties, suggesting a potential for development as new therapeutic agents in these categories (Dinesha et al., 2016).
properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O3/c1-8-10(7-17-15(18-8)22-3)14-19-13(20-23-14)9-4-5-12(21-2)11(16)6-9/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABXJNWWOPPZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C3=CC(=C(C=C3)OC)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2831626.png)
![7-(2-Methoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2831629.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2831631.png)
![3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2831632.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2831634.png)
![2-Amino-4-(4-chlorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2831636.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2831638.png)





![5-Chloro-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2831648.png)